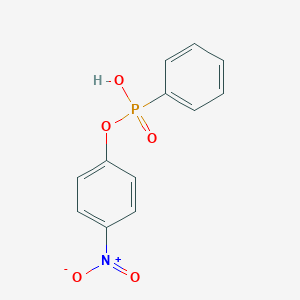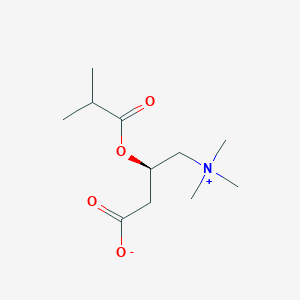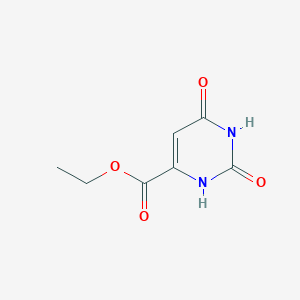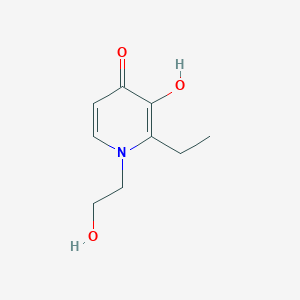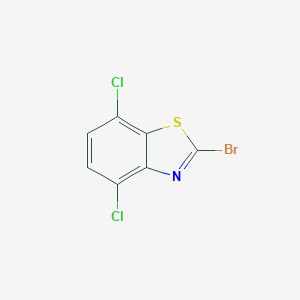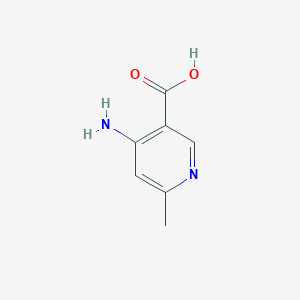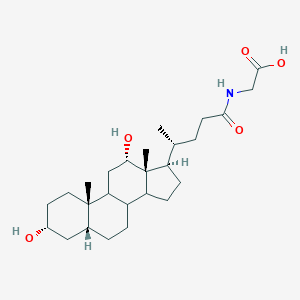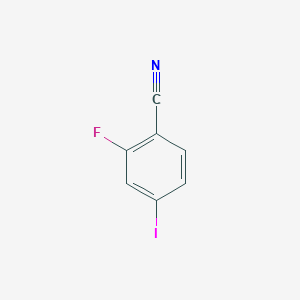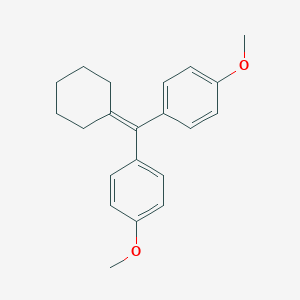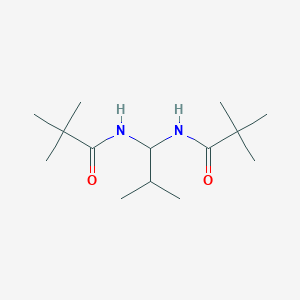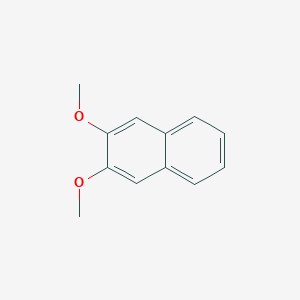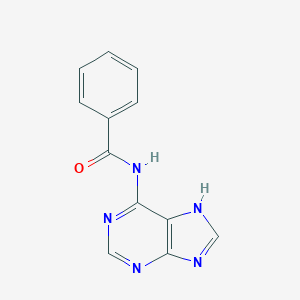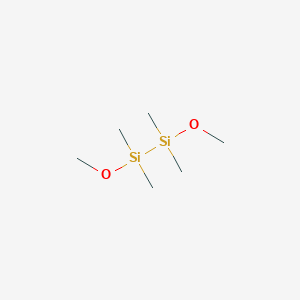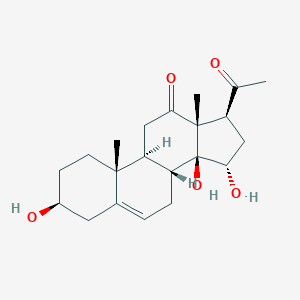
Purprogenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Purprogenin is a small molecule that has been identified as a potent inducer of neural stem cell differentiation. It is a synthetic derivative of purmorphamine, which is a natural molecule found in the hedgehog signaling pathway. Purprogenin has been shown to have significant potential in the field of regenerative medicine, particularly in the treatment of neurodegenerative diseases.
Wirkmechanismus
Purprogenin acts by activating the hedgehog signaling pathway, which is a critical regulator of neural stem cell differentiation. Specifically, it activates the smoothened receptor, which leads to the activation of downstream signaling pathways that ultimately result in the differentiation of neural stem cells into mature neurons.
Biochemische Und Physiologische Effekte
Purprogenin has been shown to have a number of biochemical and physiological effects. It promotes the differentiation of neural stem cells into mature neurons, which can improve cognitive function in patients with neurodegenerative diseases. It also has anti-inflammatory effects, which can help to reduce the damage caused by neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of purprogenin is that it is a small molecule that can easily penetrate the blood-brain barrier, which is critical for the treatment of neurodegenerative diseases. However, one of the limitations of purprogenin is that it can be difficult to synthesize in large quantities, which can limit its use in clinical settings.
Zukünftige Richtungen
There are a number of potential future directions for research on purprogenin. One area of focus could be on developing more efficient synthesis methods for the molecule, which would enable larger-scale production. Another potential direction could be on studying the effects of purprogenin in animal models of neurodegenerative diseases, which would provide valuable insights into its potential clinical applications. Additionally, researchers could explore the use of purprogenin in combination with other drugs or therapies to improve its efficacy.
Synthesemethoden
Purprogenin can be synthesized using a simple three-step procedure. The first step involves the synthesis of a key intermediate, which is then used in the second step to form the final product. The synthesis method is relatively straightforward and can be performed in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
Purprogenin has been extensively studied in the field of regenerative medicine, particularly in the context of neurodegenerative diseases. It has been shown to promote the differentiation of neural stem cells into mature neurons, which has significant potential for the treatment of conditions such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
10005-77-3 |
|---|---|
Produktname |
Purprogenin |
Molekularformel |
C21H30O5 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13R,14S,15S,17S)-17-acetyl-3,14,15-trihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-one |
InChI |
InChI=1S/C21H30O5/c1-11(22)15-9-18(25)21(26)14-5-4-12-8-13(23)6-7-19(12,2)16(14)10-17(24)20(15,21)3/h4,13-16,18,23,25-26H,5-10H2,1-3H3/t13-,14+,15+,16-,18-,19-,20-,21+/m0/s1 |
InChI-Schlüssel |
BCXDCCMNJODXDN-LDLFOAAXSA-N |
Isomerische SMILES |
CC(=O)[C@H]1C[C@@H]([C@]2([C@@]1(C(=O)C[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O |
SMILES |
CC(=O)C1CC(C2(C1(C(=O)CC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
Kanonische SMILES |
CC(=O)C1CC(C2(C1(C(=O)CC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



